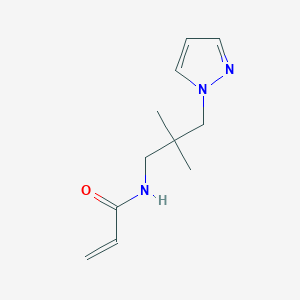![molecular formula C20H17N5O3S B2358439 3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034554-13-5](/img/structure/B2358439.png)
3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a benzo[d]thiazole moiety, which is an organic five-aromatic ring compound with a general formula of C3H3NS .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple ring structures including a benzo[d]thiazole and a pyrido[2,3-d]pyrimidine. The resonating structures of thiazole, a component of the compound, involve the possible involvement of d-orbitals of sulfur .Physical And Chemical Properties Analysis
Thiazoles are light-yellow liquids with an odor similar to pyridine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Scientific Research Applications
Anticancer Activity
The compound has shown significant potential in the field of cancer research. For instance, it has been found to exhibit strong anticancer activity against different cell lines such as A549, MCF-7, HepG2, and OVCAR-3 .
Inhibition of NLRP3-dependent Pyroptosis
The compound has been tested for its ability to inhibit NLRP3-dependent pyroptosis, a form of programmed cell death. This could have implications in the treatment of various inflammatory diseases .
IL-1β Release Inhibition
In addition to inhibiting pyroptosis, the compound has also been screened for its ability to inhibit the release of IL-1β, a pro-inflammatory cytokine. This could potentially be useful in managing conditions characterized by excessive inflammation .
Antimicrobial Activity
The compound’s derivatives have shown a broad range of biological activities, including antibacterial, antimycobacterial, antifungal, and antiviral properties .
Anti-inflammatory Activity
The compound’s derivatives have demonstrated anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory conditions .
Antioxidant Activity
The compound has shown significant antioxidant activity, which could have potential applications in the prevention and treatment of diseases associated with oxidative stress .
Future Directions
The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential pharmacological actions. Thiazoles, a component of the compound, have been used in the preparation of materials for cancer therapy , suggesting potential future directions in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, influencing a range of biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s likely that it interacts with its targets by binding to active sites, thereby modulating their function. This can result in a variety of changes, depending on the specific target and the nature of the interaction .
Biochemical Pathways
The compound may affect multiple biochemical pathways, depending on its targets. For instance, if it targets enzymes involved in signal transduction, it could influence pathways related to cell growth and differentiation. If it targets receptors, it could affect pathways related to neurotransmission or immune response .
Pharmacokinetics
They may be metabolized by liver enzymes and excreted through the kidneys . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound targets enzymes involved in cell growth, it could potentially inhibit cell proliferation. If it targets neurotransmitter receptors, it could modulate neuronal activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its targets. The presence of other molecules could either facilitate or hinder its action, depending on whether they have synergistic or antagonistic effects .
properties
IUPAC Name |
3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c26-18-13-4-3-9-21-16(13)23-20(28)25(18)12-7-10-24(11-8-12)19(27)17-22-14-5-1-2-6-15(14)29-17/h1-6,9,12H,7-8,10-11H2,(H,21,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMQLGMCRKYDFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate](/img/structure/B2358356.png)



![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)






![2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(4-bromophenyl)furan-2-yl)acrylonitrile](/img/structure/B2358374.png)
![N-(2,5-dimethoxyphenyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2358377.png)
![1-cyclopentyl-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2358378.png)